molecular formula C19H12FN5OS B3403647 4-cyano-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide CAS No. 1171187-45-3

4-cyano-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide

Cat. No.: B3403647
CAS No.: 1171187-45-3
M. Wt: 377.4 g/mol
InChI Key: LRDHLCZBVNJHQH-UHFFFAOYSA-N
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Description

4-cyano-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is a synthetic small molecule featuring a complex structure with multiple heterocyclic systems, including a fluorinated benzothiazole and a methylpyrazole ring, linked by a cyano-benzamide group. This specific arrangement of functional groups is characteristic of compounds investigated for their potential in medicinal chemistry and pharmaceutical research. Compounds with benzothiazole and pyrazole scaffolds are frequently studied for their diverse biological activities. Recent scientific literature highlights the significance of similar structures; for instance, benzothiazole-based molecules are being explored as potent anticancer agents via mechanisms such as ROR1 inhibition, while pyrazolylcarboxamide compounds are the subject of patents for various therapeutic areas . Furthermore, research into indole-based carboxamides has identified them as noteworthy inhibitors of enzymes like MAO-B, a target for neurodegenerative conditions . The presence of both the benzothiazole and pyrazolylcarboxamide motifs in this compound suggests it may hold significant value as a chemical probe or a building block for developing novel bioactive molecules. This product is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-cyano-N-[2-(4-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12FN5OS/c1-11-9-16(22-18(26)13-7-5-12(10-21)6-8-13)25(24-11)19-23-17-14(20)3-2-4-15(17)27-19/h2-9H,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRDHLCZBVNJHQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)C#N)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated purification systems to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities .

Scientific Research Applications

Anticancer Applications

1. Mechanism of Action and Efficacy

Benzothiazole derivatives, including the compound in focus, have been extensively studied for their anticancer properties. They exhibit a range of mechanisms, such as inducing apoptosis, inhibiting cell proliferation, and disrupting cell cycle progression. For instance, fluorinated benzothiazole derivatives have shown significant cytotoxicity against various cancer cell lines, including MDA-MB-468 and MCF-7, with GI50 values indicating potent anti-tumor activity .

2. Case Studies

A review highlighted the synthesis and evaluation of several benzothiazole derivatives, demonstrating their potential against different types of cancer. The compound 4 (a derivative containing fluorine) displayed remarkable anticancer activity with IC50 values ranging from 0.4μM0.4\,\mu M to 0.57μM0.57\,\mu M against breast cancer cell lines . The structure-activity relationship (SAR) studies indicated that the presence of electron-withdrawing groups significantly enhances the cytotoxicity of these compounds.

Table 1: Anticancer Activity of Selected Benzothiazole Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
4MCF-70.4Induces apoptosis
5HepG20.57Inhibits cell proliferation
6B16-F100.5Disrupts cell cycle

Antimicrobial Activity

1. Antitubercular Properties

Recent studies have also explored the antitubercular activity of benzothiazole derivatives. Compounds synthesized through various methods demonstrated moderate to good activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 0.08μM0.08\,\mu M to 0.32μM0.32\,\mu M . The incorporation of a cyano group in the structure has been linked to enhanced antimicrobial efficacy.

2. Case Studies

In a study focused on synthesizing new benzothiazole-based compounds, several derivatives were tested for their antitubercular properties. The results indicated that compounds with specific substitutions exhibited significant inhibition rates against M. tuberculosis strains, suggesting that modifications to the benzothiazole scaffold can lead to improved therapeutic agents .

Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis

CompoundMIC (μM)Inhibition (%)
7a0.0898
7b0.3295
7cNTNT

Mechanism of Action

The mechanism of action of 4-cyano-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide involves its interaction with specific molecular targets within cells. It is believed to exert its effects by:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features can be compared to the following analogs:

Compound ID/Reference Core Structure Substituents/Functional Groups Key Properties/Activities
Target Compound Pyrazole + benzo[d]thiazole 4-fluorobenzo[d]thiazole, 3-methyl, 4-cyanobenzamide Hypothesized kinase inhibition, enhanced lipophilicity due to fluorine
Compound 30 () Pyrazole + pyrimidinone 3-(methylthio)benzamide 31% yield, white solid
Compound 31 () Pyrazole + pyrimidinone 3-ethoxybenzamide 5% yield, pale yellow powder
Compound 4 () Pyrazole + thiazole 4-chlorophenyl, 4-fluorophenyl Isostructural, planar conformation
9c () Benzoimidazole + triazole/thiazole 4-bromophenyl-thiazole Docking suggests strong binding affinity

Substituent Effects on Synthesis and Stability The target compound’s 4-fluorobenzo[d]thiazole group may improve synthetic yield compared to ’s Compound 31 (5% yield with 3-ethoxybenzamide), as electron-withdrawing groups like fluorine often stabilize intermediates. Conversely, bulky substituents (e.g., methoxymethoxy in Compound 32, ) may hinder reactivity .

Biological Activity Inference The 4-fluorobenzo[d]thiazole moiety shares similarities with fluorophenyl-thiazole derivatives in , which exhibit planar conformations conducive to target binding. Fluorine’s electronegativity may enhance interactions with hydrophobic enzyme pockets, as seen in kinase inhibitors . Pyrazole-thiazole hybrids () show antimicrobial activity, suggesting the target compound’s benzo[d]thiazole core could confer similar properties. The cyano group may further modulate electron distribution, affecting binding to biological targets like adenylyl cyclases (analogous to ’s pyrimidinone inhibitors) .

Physical and Spectral Properties Compared to isostructural compounds in (triclinic, P¯I symmetry), the target’s benzo[d]thiazole may introduce steric hindrance, altering crystal packing. Fluorine’s NMR signature (~-110 ppm for ¹⁹F) would distinguish it from chlorine or methoxy analogs . The cyano group’s IR stretch (~2200 cm⁻¹) and deshielded carbon in ¹³C NMR (~115 ppm) would confirm its presence, contrasting with acetamide or ethoxy groups in and .

Synthetic Methodology The target compound likely follows amide coupling protocols similar to (BTFFH/DIPEA in DCM), though the 4-fluorobenzo[d]thiazole may require specialized precursors, such as 2-amino-4-fluorobenzo[d]thiazole. This contrasts with ’s use of phenyl isothiocyanate for thiole derivatives, highlighting divergent routes for sulfur-containing heterocycles .

Limitations and Contradictions

  • shows significant yield variability (5–31%) for similar reactions, suggesting the target’s synthesis may face challenges in optimizing stoichiometry or purification.
  • While fluorinated analogs in are isostructural, the benzo[d]thiazole’s fused ring system may reduce solubility compared to single-ring thiazoles, complicating formulation .

Biological Activity

4-cyano-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions including the condensation of appropriate precursors. The synthetic pathway often includes:

  • Formation of Benzothiazole : Utilizing 2-(benzo[d]thiazol-2-yl)acetonitrile and various aldehydes.
  • Cyclization : Involves cyclizing agents to form the pyrazole ring.
  • Final Coupling : The final product is obtained through amide bond formation with benzoyl chloride derivatives.

Anticancer Activity

Recent studies have indicated that benzothiazole derivatives exhibit significant anticancer properties. In vitro assays have demonstrated that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines, including:

  • MCF7 (breast cancer) : GI50 values around 0.57 µM.
  • HepG2 (liver cancer) : CC50 values indicating moderate cytotoxicity.

Table 1: Anticancer Activity Comparison

CompoundCell LineGI50/CC50 (µM)
Compound AMCF70.57
Compound BHepG28 ± 2
Compound CDU1459 ± 2

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary results suggest effective inhibition against strains of Plasmodium falciparum, indicating potential as an antimalarial agent.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by its structural components:

  • Electron-Withdrawing Groups : The presence of cyano and fluorine groups enhances lipophilicity and bioavailability.
  • Substituents on the Benzothiazole Ring : Modifications at specific positions can lead to variations in potency and selectivity.

Case Studies

Several case studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:

  • Case Study 1 : A cohort study involving patients treated with benzothiazole derivatives showed a significant increase in survival rates among those with advanced cancer stages.
  • Case Study 2 : In vitro studies demonstrated that compounds similar to our target compound exhibited reduced cytotoxicity while maintaining high antimicrobial activity against Leishmania species.

Q & A

Q. What are the optimal reaction conditions for synthesizing this compound and its derivatives?

The synthesis typically involves multi-step reactions under controlled conditions. Key steps include:

  • Solvent selection : Dimethyl sulfoxide (DMSO) or ethanol are common solvents for condensation or cyclization reactions .
  • Catalysts : Acidic (e.g., HCl) or basic (e.g., pyridine) catalysts are used depending on the reaction step, such as amide bond formation or heterocyclic ring closure .
  • Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures reaction completion and purity assessment .
    For example, coupling reactions with hydrazonyl chlorides require anhydrous conditions and inert atmospheres to prevent by-product formation .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

A combination of spectroscopic and analytical methods is essential:

  • NMR spectroscopy : 1^1H and 13^13C NMR verify substituent positions and aromaticity patterns .
  • Infrared (IR) spectroscopy : Confirms functional groups (e.g., C≡N stretch at ~2200 cm1^{-1} for the cyano group) .
  • Elemental analysis : Matches calculated and observed C/H/N/S percentages to validate purity .
    Crystallographic studies (e.g., X-ray diffraction) are recommended for resolving complex stereochemistry .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Enzyme inhibition assays : Target enzymes like PFOR (pyruvate:ferredoxin oxidoreductase) using spectrophotometric methods to measure cofactor (e.g., CoA) depletion .
  • Cell-based assays : Anticancer activity is assessed via MTT assays against specific cancer cell lines (e.g., HepG2 or MCF-7) .
  • Antimicrobial testing : Minimum inhibitory concentration (MIC) values are determined using broth microdilution against Gram-positive/negative bacteria .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the fluorobenzo[d]thiazole moiety in derivatization?

The fluorobenzo[d]thiazole ring undergoes nucleophilic aromatic substitution (NAS) at the 2-position due to electron-withdrawing effects from the fluorine atom. For example:

  • Reaction with phenyl isothiocyanate forms thioamide intermediates, which cyclize to yield 1,3,4-thiadiazoles under acidic conditions .
  • Hydrazonyl chlorides react via [3+2] cycloaddition to form pyrazole or thiophene derivatives, facilitated by the electron-deficient thiazole ring .

Q. How can researchers resolve contradictions in biological activity data across structural analogs?

Discrepancies often arise from subtle structural variations. For example:

  • Substituent effects : A 4-fluorophenyl group may enhance anticancer activity compared to 4-methylphenyl due to increased electronegativity and membrane permeability .
  • Heterocyclic core : Replacing the pyrazole with a thiazole can alter enzyme binding affinity, as seen in PFOR inhibition studies .
    Cross-validate results using docking simulations (e.g., AutoDock Vina) and mutagenesis studies to identify critical binding residues .

Q. What computational strategies aid in designing derivatives with improved pharmacokinetic properties?

  • Quantum chemical calculations : Predict reaction pathways and transition states to optimize synthetic routes (e.g., using Gaussian09) .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes (e.g., with GROMACS) to prioritize derivatives with longer binding residence times .
  • ADMET prediction : Tools like SwissADME estimate solubility, bioavailability, and cytochrome P450 interactions .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

SAR analysis should focus on:

  • Core modifications : Replacing the pyrazole with triazoles reduces steric hindrance in enzyme active sites .
  • Substituent tuning : Introducing electron-donating groups (e.g., methoxy) on the benzamide ring enhances antimicrobial activity by improving membrane penetration .
    Tabulated SAR data for analogs (e.g., comparing IC50_{50} values) can identify critical pharmacophores .

Q. What stability challenges arise during long-term storage, and how can they be mitigated?

  • Degradation pathways : Hydrolysis of the amide bond occurs under high humidity or acidic conditions .
  • Stabilization methods : Store in desiccated environments at -20°C and use lyophilization for aqueous formulations .
  • Analytical monitoring : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC tracking detect degradation products .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-cyano-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide
Reactant of Route 2
Reactant of Route 2
4-cyano-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide

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